molecular formula C15H23N5O3 B2804135 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)morpholine-4-carboxamide CAS No. 1903165-63-8

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)morpholine-4-carboxamide

Cat. No. B2804135
CAS RN: 1903165-63-8
M. Wt: 321.381
InChI Key: QMOVJZHZSTWHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .


Molecular Structure Analysis

The molecular structure of this compound is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with various functional groups, including a piperidin-4-yl group and a morpholine-4-carboxamide group.


Chemical Reactions Analysis

The reactions of similar compounds have been studied. For example, the cyclocondensation reaction of -(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with N benzaldehyde was found to result in the formation of 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H .

Scientific Research Applications

Enantioselective Synthesis

The development of enantioselective processes for the synthesis of CGRP (calcitonin gene-related peptide) receptor inhibitors demonstrates the importance of precise molecular design in drug development. CGRP receptors are a target for migraine treatments, and the synthesis of these inhibitors requires complex organic synthesis techniques, including the use of similar piperidine and morpholine functionalities for stereoselective reactions (Cann et al., 2012).

Biginelli Reaction Derivatives

The Biginelli reaction, a multicomponent chemical synthesis procedure, has been utilized to create novel dihydropyrimidinone derivatives containing piperazine and morpholine moieties. These compounds showcase the potential of integrating such functionalities for developing molecules with potential therapeutic properties (Bhat et al., 2018).

Anti-inflammatory and Analgesic Agents

Novel benzodifuran and thiazolopyrimidine derivatives, synthesized from compounds structurally related to the query compound, have shown significant anti-inflammatory and analgesic activities. Such studies indicate the potential for developing new pharmaceuticals targeting inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Compounds with morpholine and piperidine subunits have been synthesized and evaluated for antimicrobial activity. This research highlights the potential of such molecular frameworks in addressing bacterial and fungal infections, underscoring the versatility of these chemical moieties in drug discovery (Devarasetty et al., 2019).

Novel Heterocyclic Compounds

The synthesis and biological screening of heterocyclic compounds, including those with pyrimidine derivatives, showcase the ongoing exploration of new molecules for therapeutic applications. Such research often involves the design and synthesis of compounds with specific functionalities to target various biological pathways (Shah et al., 2019).

properties

IUPAC Name

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-11-10-13(21)18-14(16-11)19-4-2-12(3-5-19)17-15(22)20-6-8-23-9-7-20/h10,12H,2-9H2,1H3,(H,17,22)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOVJZHZSTWHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.